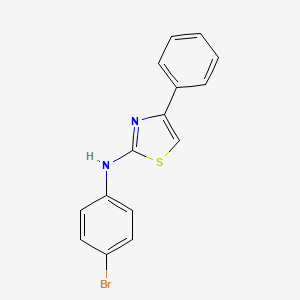

N-(4-Bromophenyl)-4-phenylthiazol-2-amine

概要

準備方法

合成ルートと反応条件

RCGD423の合成は、4-ブロモフェニルアミンと4-フェニル-2-チアゾラミンを特定の条件下で反応させることから始まります。 この反応には通常、ジメチルスルホキシドなどの溶媒と、目的の生成物の形成を促進する触媒が必要です .

工業生産方法

RCGD423の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスでは、収率と純度を最大限に高めるために反応条件を最適化します。 その後、化合物は、高性能液体クロマトグラフィーなどの技術を使用して精製され、少なくとも98%の純度を実現します .

化学反応の分析

反応の種類

RCGD423は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、異なる生成物を形成することができます。

還元: 還元反応は、化合物の構造を改変し、異なる誘導体を生じさせる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は異なるチアゾール誘導体を生成する可能性があり、置換反応はさまざまな置換チアゾラミンを生成することができます .

科学研究への応用

RCGD423は、科学研究において幅広い用途があります。

化学: グリコプロテイン130および関連するシグナル伝達経路に関連する研究において、モジュレーターとして使用されます。

生物学: この化合物は、毛包幹細胞の活性化と関節軟骨細胞の活性化に関する研究に使用されます。

医学: RCGD423は、関節修復の促進と軟骨変性の予防の可能性について調査されています。

科学的研究の応用

Synthesis of N-(4-Bromophenyl)-4-phenylthiazol-2-amine Derivatives

The synthesis of this compound derivatives typically involves the reaction of 4-bromoacetophenone with thiourea, followed by further reactions with various aromatic aldehydes to yield a series of thiazole derivatives. These compounds have been characterized using spectroscopic methods such as NMR and IR spectroscopy, confirming their molecular structures and purity .

The biological activities of this compound and its derivatives have been extensively studied, revealing promising results in several key areas:

Antimicrobial Activity

Research indicates that certain derivatives exhibit considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, compounds derived from this compound demonstrated effectiveness comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .

Anticancer Activity

The anticancer properties of these compounds have been evaluated against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). Some derivatives showed significant antiproliferative effects, with certain compounds exhibiting IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

Case Studies

Several studies illustrate the applications of this compound in drug discovery:

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of thiazole derivatives, including this compound, and tested their antimicrobial efficacy. The results indicated that specific derivatives displayed potent activity against both bacterial and fungal strains, suggesting potential for development into new antimicrobial agents .

Case Study 2: Anticancer Potential

In another investigation, a derivative of this compound was subjected to in vitro testing against various cancer cell lines. The compound exhibited significant growth inhibition, particularly against the MCF7 cell line. Molecular docking studies further supported these findings by demonstrating favorable binding interactions with target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of thiazole derivatives. Modifications at various positions on the thiazole ring can dramatically influence biological activity. For instance, substituents on the phenyl rings have been shown to enhance both antimicrobial and anticancer properties .

作用機序

RCGD423は、インターロイキン-6ファミリーサイトカインの共通受容体であるグリコプロテイン130に結合することで効果を発揮します。この結合は、ヤヌスキナーゼ/シグナル伝達および転写活性化因子シグナル伝達経路の活性化を促進し、Mycの発現増加と乳酸の産生につながります。 これらの経路は、軟骨の成長、分化、および毛包幹細胞の活性化を調節する上で重要な役割を果たします .

類似の化合物との比較

類似の化合物

- N-(4-ブロモフェニル)-2-チアゾラミン

- 4-フェニル-2-チアゾラミン

- N-(4-クロロフェニル)-4-フェニル-2-チアゾラミン

独自性

RCGD423は、グリコプロテイン130への特異的な結合と、ヤヌスキナーゼ/シグナル伝達および転写活性化因子シグナル伝達経路を活性化する能力によって特徴付けられます。 これにより、関節修復を促進し、軟骨変性を予防する上で特に有効であり、他の類似の化合物とは一線を画しています .

類似化合物との比較

Similar Compounds

- N-(4-Bromophenyl)-2-thiazolamine

- 4-Phenyl-2-thiazolamine

- N-(4-Chlorophenyl)-4-phenyl-2-thiazolamine

Uniqueness

RCGD423 is unique due to its specific binding to glycoprotein 130 and its ability to activate the Janus kinase/signal transducer and activator of transcription signaling pathways. This makes it particularly effective in promoting joint repair and preventing cartilage degeneration, setting it apart from other similar compounds .

生物活性

N-(4-Bromophenyl)-4-phenylthiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, typically starting from 4-bromobenzaldehyde and thioamide derivatives. The structural confirmation is often achieved through spectroscopic techniques such as NMR and IR spectroscopy. For example, one study synthesized a series of thiazole derivatives and confirmed their structures using physicochemical properties and spectral data .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial and fungal strains. The compound was tested using the turbidimetric method, which measures the growth of microorganisms in the presence of the compound.

Table 1: Antimicrobial Activity Results

| Compound | Microorganism Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| d1 | Gram-positive bacteria | 100 µg/mL |

| d2 | Gram-negative bacteria | 200 µg/mL |

| d3 | Fungal species | 150 µg/mL |

| p2 | Gram-positive bacteria | Comparable to Norfloxacin |

| p6 | Fungal species | Comparable to Fluconazole |

The results indicate that compounds such as d1 , d2 , and p2 show promising antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay was utilized for this purpose.

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) | Comparison Standard |

|---|---|---|---|

| p2 | MCF7 | 10 | 5-Fluorouracil |

| p3 | MCF7 | 15 | 5-Fluorouracil |

| p6 | MCF7 | 12 | 5-Fluorouracil |

Compounds like p2 exhibited significant cytotoxicity against the MCF7 cell line, indicating their potential as anticancer agents . Molecular docking studies have further elucidated the binding modes of these compounds with target proteins, supporting their efficacy in inhibiting cancer cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Molecular docking studies have shown that these compounds can effectively bind to various receptors involved in cancer progression and microbial resistance. For instance, the binding affinity with estrogen receptors in breast cancer cells suggests a mechanism involving hormonal modulation .

Case Studies

- Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential in treating infections caused by resistant strains .

- Case Study on Anticancer Properties : Another investigation focused on the anticancer effects of this compound on MCF7 cells, revealing that treatment led to a decrease in cell viability and induction of apoptosis, which was confirmed through flow cytometry analysis .

特性

IUPAC Name |

N-(4-bromophenyl)-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFYYVAASPLOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。